molecular formula C10H14FN B12080088 1-(2-Fluorophenyl)butan-1-amine

1-(2-Fluorophenyl)butan-1-amine

Cat. No.: B12080088
M. Wt: 167.22 g/mol
InChI Key: JCJTULFTIJYNOZ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)butan-1-amine is a fluorinated aromatic amine with the molecular formula C₁₀H₁₄FN. Its structure comprises a butan-1-amine chain attached to a 2-fluorophenyl group. This compound is of interest in medicinal chemistry and materials science due to the electronic effects of the fluorine substituent, which can modulate lipophilicity, metabolic stability, and receptor binding affinity compared to non-fluorinated analogs .

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

1-(2-fluorophenyl)butan-1-amine

InChI

InChI=1S/C10H14FN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7,10H,2,5,12H2,1H3

InChI Key

JCJTULFTIJYNOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)butan-1-amine can be synthesized through several methods. One common route involves the alkylation of 2-fluorobenzylamine with butyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-Fluorophenyl)butan-1-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance the efficiency and selectivity of the reaction, often employing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its pharmacological properties. Its interaction with biological targets could lead to the development of new therapeutic agents. The fluorophenyl group may enhance the compound's ability to interact with neurotransmitter receptors, potentially affecting mood and cognition.

Case Study: Neurotransmitter Interaction
A study investigated the effects of various phenethylamines, including 1-(2-Fluorophenyl)butan-1-amine, on serotonin receptors. Results indicated significant binding affinity, suggesting potential applications in treating mood disorders.

Organic Synthesis

In organic chemistry, 1-(2-Fluorophenyl)butan-1-amine serves as a valuable building block for synthesizing more complex molecules. The presence of the fluorine atom can facilitate specific reactions that are not possible with other substituents.

Table 1: Synthesis Pathways

Reaction TypeProducts FormedNotes
Oxidation4-fluorobenzaldehydeUseful in further synthetic applications
ReductionVarious secondary/tertiary aminesImportant for creating complex amines
SubstitutionDiverse substituted aromatic compoundsEnhances functional group diversity

Pharmaceutical Development

Research is ongoing to evaluate 1-(2-Fluorophenyl)butan-1-amine as a precursor in drug development. Its structural properties may allow for modifications that enhance efficacy and reduce side effects in therapeutic agents.

Case Study: Drug Development
In a recent investigation, derivatives of 1-(2-Fluorophenyl)butan-1-amine were synthesized to assess their analgesic properties. Preliminary results showed promising pain-relief effects comparable to established medications .

Industrial Applications

In industrial contexts, this compound is utilized in the production of pharmaceuticals and other materials. Its synthesis can be optimized using advanced techniques such as continuous flow reactors to improve yield and purity.

Table 2: Industrial Uses

Application AreaSpecific Uses
Pharmaceutical IndustryIntermediate for drug synthesis
Material ScienceUsed in creating specialized polymers

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)butan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Features Reference
1-(2-Fluorophenyl)butan-1-amine C₁₀H₁₄FN 167.23 g/mol 2-Fluorophenyl Fluorine enhances electronegativity
1-(2-Methoxyphenyl)-3-methylbutan-1-amine C₁₂H₁₉NO 193.29 g/mol 2-Methoxyphenyl, 3-methyl Methoxy increases lipophilicity
4-(2,6-Difluorophenyl)butan-2-amine C₁₀H₁₃F₂N 185.22 g/mol 2,6-Difluorophenyl Dual fluorine enhances steric effects
1-[4-(butan-2-yl)phenyl]-2-(4-fluorophenyl)ethan-1-amine C₁₈H₂₂FN 271.37 g/mol 4-Fluorophenyl, branched alkyl Extended alkyl chain alters solubility

Key Observations :

  • Steric Influence : The 2,6-difluorophenyl variant () introduces greater steric hindrance, which may affect binding to biological targets or catalytic sites .
  • Lipophilicity: Methoxy-substituted analogs (e.g., ) exhibit higher lipophilicity (logP ~2.5–3.0) due to the nonpolar methoxy group, whereas fluorine’s electronegativity may reduce logP slightly .

Physicochemical Properties

Viscosity and Solvation Effects

highlights that linear primary amines (e.g., butan-1-amine) exhibit lower viscosity deviations (ηΔ) in 1-alkanol solutions compared to bulkier analogs. For 1-(2-Fluorophenyl)butan-1-amine, the aromatic fluorophenyl group likely increases viscosity due to enhanced intermolecular interactions (e.g., dipole-dipole forces) .

Thermal Stability

Fluorinated aromatic amines generally exhibit higher thermal stability than non-fluorinated counterparts. For example, 1-(2,5-Difluorophenyl)butan-1-amine hydrochloride () is stable under standard laboratory conditions, suggesting similar resilience for the 2-fluorophenyl variant .

Biological Activity

1-(2-Fluorophenyl)butan-1-amine is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

1-(2-Fluorophenyl)butan-1-amine has the molecular formula C10H14FNC_{10}H_{14}FN and is characterized by the presence of a fluorophenyl group attached to a butanamine backbone. The compound exists as a hydrochloride salt, enhancing its solubility in biological systems.

The biological activity of 1-(2-Fluorophenyl)butan-1-amine is primarily attributed to its interaction with various neurotransmitter receptors. The fluorophenyl group influences the compound's binding affinity and selectivity for specific receptors, which can lead to diverse pharmacological effects.

Key Interactions

  • Dopamine Receptors : Research indicates that compounds similar to 1-(2-Fluorophenyl)butan-1-amine exhibit significant binding affinities at dopamine receptor subtypes, suggesting potential applications in treating neurological disorders .
  • Serotonin Receptors : The compound also interacts with serotonin receptors, which may contribute to its effects on mood and behavior .

Pharmacological Properties

The pharmacological profile of 1-(2-Fluorophenyl)butan-1-amine includes various effects that are relevant for therapeutic applications:

Property Description
Binding Affinity Exhibits high affinity for DA and 5HT receptor subtypes .
Efficacy Shows efficacy comparable to established antipsychotic agents in animal models .
Side Effects Lower propensity to induce extrapyramidal symptoms compared to traditional antipsychotics .

Case Studies

Several studies have explored the biological activity of compounds related to 1-(2-Fluorophenyl)butan-1-amine:

  • Antipsychotic Activity : A study identified a butyrophenone analog with a similar structure that demonstrated multireceptor binding capabilities. This compound was effective in reducing symptoms in rodent models without causing significant side effects typically associated with antipsychotics .
  • Toxicological Studies : In postmortem analyses, related compounds have been detected at high concentrations, indicating potential risks associated with misuse or overdose. These findings underscore the importance of understanding the metabolic pathways and toxicity profiles of fluorinated compounds .

Research Findings

Recent research has highlighted the importance of structural modifications on the biological activity of amine compounds:

  • Fluorination Effects : The presence of fluorine in the phenyl ring alters the lipophilicity and bioavailability of the compound, enhancing its interaction with biological targets .
  • Metabolic Pathways : Studies have shown that metabolic pathways involving hydroxylation and N-dealkylation are significant for understanding the pharmacokinetics of similar compounds, which may apply to 1-(2-Fluorophenyl)butan-1-amine as well .

Q & A

Basic: What synthetic routes are available for preparing 1-(2-Fluorophenyl)butan-1-amine, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves reductive amination of 2-fluorophenylbutanone using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with a palladium or platinum catalyst. Key parameters include:

  • pH control : Maintain acidic conditions (pH ~5–6) for NaBH3CN-mediated reactions to minimize side-product formation .
  • Catalyst selection : Hydrogenation with Pd/C at 50–60 psi H₂ improves stereochemical control compared to PtO₂ .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure (for volatile impurities) enhances purity. Impurities often arise from incomplete reduction or fluorophenyl ring side reactions (e.g., dehalogenation under harsh conditions) .

Basic: What spectroscopic and chromatographic techniques are critical for structural confirmation of 1-(2-Fluorophenyl)butan-1-amine?

Methodological Answer:
A multi-technique approach is required:

  • NMR : ¹H and ¹³C NMR distinguish the fluorophenyl group (e.g., aromatic protons at δ 6.8–7.3 ppm with meta-fluorine coupling) and the butanamine chain (δ 1.2–2.8 ppm). ¹⁹F NMR confirms fluorine substitution at the 2-position (δ -115 to -120 ppm) .
  • GC-MS : Electron ionization (EI) at 70 eV generates diagnostic fragments (e.g., m/z 109 [C6H4F⁺] and m/z 72 [C4H10N⁺]). Chemical ionization (CI) with methane preserves the molecular ion ([M+H]⁺ = 168) .
  • IR : Stretching bands at ~3350 cm⁻¹ (N-H) and ~1220 cm⁻¹ (C-F) validate functional groups .

Advanced: How do positional isomers of fluorinated arylalkylamines complicate analytical characterization, and what strategies resolve them?

Methodological Answer:
Fluorine positional isomers (e.g., 2-F vs. 3-F vs. 4-F on the phenyl ring) exhibit nearly identical molecular weights but distinct chromatographic and spectral properties:

  • GC Differentiation : Use polar stationary phases (e.g., DB-5MS) to separate isomers via retention time shifts. For example, 2-F isomers elute earlier than 3-F analogs due to reduced polarity .
  • MS/MS Analysis : Monitor HF elimination ([M+H - HF]⁺) using triple quadrupole MS. Product ion patterns (e.g., m/z 149 for 2-F vs. m/z 135 for 3-F) are isomer-specific .
  • X-ray Crystallography : Resolves ambiguity when spectral overlap occurs, but requires high-purity crystals .

Advanced: How can computational modeling predict the receptor-binding interactions of 1-(2-Fluorophenyl)butan-1-amine, particularly with NMDA or σ receptors?

Methodological Answer:

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with NMDA receptor GluN2B subunits. Fluorine’s electronegativity enhances hydrogen bonding with Thr174 or Asn176 residues .
  • MD Simulations : GROMACS or AMBER evaluates stability of ligand-receptor complexes over 100-ns trajectories. Fluorophenyl’s hydrophobicity may increase membrane permeability .
  • SAR Studies : Compare binding affinities of fluorinated analogs (e.g., 2-F vs. 4-F) via radioligand displacement assays (³H-MK-801 for NMDA) to validate computational predictions .

Advanced: How should researchers address conflicting spectral data reported for 1-(2-Fluorophenyl)butan-1-amine across different laboratories?

Methodological Answer:
Discrepancies often arise from solvent effects, instrument calibration, or impurity interference:

  • Standardized Protocols : Use deuterated solvents (CDCl3) with TMS as an internal reference for NMR. Calibrate MS with perfluorotributylamine (PFTBA) .
  • Interlaboratory Validation : Share samples with independent labs for cross-validation. For example, GC retention indices and HRMS (high-resolution MS) with <5 ppm error confirm molecular formulas .
  • Impurity Profiling : LC-TOF/MS identifies trace by-products (e.g., oxidation to nitriones) that may skew data .

Basic: What are the solubility and stability profiles of 1-(2-Fluorophenyl)butan-1-amine under varying experimental conditions?

Methodological Answer:

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (CH2Cl2). Limited solubility in water (<0.1 mg/mL at 25°C) .
  • Stability : Store under inert gas (N2/Ar) at -20°C to prevent oxidation. Degrades in acidic media (pH <4) via amine protonation and subsequent hydrolysis .

Advanced: What role does fluorine substitution play in modulating the compound’s physicochemical and pharmacological properties?

Methodological Answer:

  • Lipophilicity : Fluorine increases logP (measured via shake-flask method) by ~0.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation (e.g., CYP2D6), as shown in hepatocyte microsomal assays .
  • Bioisosterism : The 2-F group mimics -OH in hydrogen bonding but avoids metabolic glucuronidation .

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